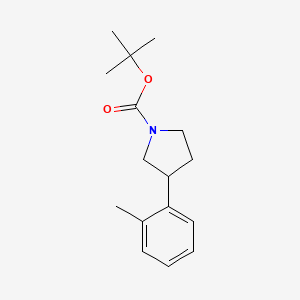

1-Boc-3-(o-tolyl)pyrrolidine

Description

Overview of Pyrrolidine (B122466) Chemistry in Contemporary Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a foundational structure in organic chemistry. tandfonline.comwikipedia.org This motif is prevalent in a vast array of natural products, including many alkaloids like nicotine (B1678760) and hygrine, as well as in the essential amino acids proline and hydroxyproline. wikipedia.orgmdpi.com Its structural presence extends to numerous pharmaceuticals, where it serves as a key building block for drugs with diverse therapeutic applications, such as antiviral, anticancer, antidiabetic, and anti-inflammatory agents. tandfonline.commdpi.comsci-hub.se The versatility of the pyrrolidine scaffold allows for various substitutions and functionalizations, leading to a wide range of biological activities. sci-hub.seresearchgate.net Consequently, the development of synthetic methodologies for creating substituted pyrrolidines is a significant and ongoing focus in synthetic organic chemistry. rsc.orgrsc.org

Role of N-tert-Butoxycarbonyl (Boc) Protection in Pyrrolidine Synthesis and Transformation

In the multi-step synthesis of complex molecules containing a pyrrolidine ring, protecting the nitrogen atom is often crucial to prevent unwanted side reactions. The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for the pyrrolidine nitrogen. ontosight.ai The Boc group is typically introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). ontosight.aigoogle.com This protective strategy is advantageous because the Boc group is stable under a variety of reaction conditions, including those involving most nucleophiles and bases. organic-chemistry.org

The Boc group's utility is further enhanced by its lability under acidic conditions, which allows for its clean removal to unmask the secondary amine for subsequent transformations. mdpi.comontosight.ai This "protection-deprotection" sequence enables chemists to selectively perform reactions at other parts of the molecule without interference from the pyrrolidine nitrogen. nih.gov The strategic use of Boc protection is a cornerstone in the synthesis of many complex pyrrolidine-containing pharmaceuticals and natural products. mdpi.comnih.gov For instance, it has been instrumental in the synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase and in the asymmetric synthesis of various pyrrolidine derivatives. nih.govunibo.it

Structural and Synthetic Relevance of 3-Aryl-Substituted Pyrrolidines

The introduction of an aryl substituent at the 3-position of the pyrrolidine ring creates a class of compounds known as 3-aryl-pyrrolidines, which are considered "privileged structures" in medicinal chemistry. researchgate.netresearchgate.net This structural motif is found in molecules exhibiting a wide range of potent biological activities, including effects on the central nervous system and as ligands for serotonin (B10506) and dopamine (B1211576) receptors. sci-hub.seresearchgate.netresearchgate.net Specifically, 3-aryl-pyrrolidines have shown potential in scenarios related to leishmaniasis, histone deacetylation, and neurotransmission. researchgate.netresearchgate.net

The synthesis of these important structures has received considerable attention, with various methods being developed. sci-hub.se Palladium-catalyzed reactions, such as hydroarylation processes, have emerged as powerful tools for creating 3-aryl pyrrolidines from readily available precursors. researchgate.netnih.gov These methods offer a direct and efficient route to these valuable drug-like molecules. researchgate.net

Research Scope and Objectives Pertaining to 1-Boc-3-(o-tolyl)pyrrolidine

Research focusing on this compound is situated at the intersection of the aforementioned areas. The "1-Boc" designation indicates that the pyrrolidine nitrogen is protected by a tert-butoxycarbonyl group, making the compound a stable intermediate for further synthetic elaboration. The "3-(o-tolyl)" substituent places it within the important class of 3-aryl-pyrrolidines. The ortho-tolyl group, specifically, introduces a particular steric and electronic profile to the molecule.

The primary objective in synthesizing and studying a compound like this compound is often to use it as a key building block. After its synthesis, the Boc group can be removed, and the resulting 3-(o-tolyl)pyrrolidine can be incorporated into larger, more complex molecules. For example, a similar compound, 1-propyl-3-(o-tolyl)pyrrolidine, has been synthesized as part of broader research into 3-aryl pyrrolidines. semanticscholar.org Research in this area aims to develop efficient synthetic routes to such intermediates and to explore their utility in creating novel compounds with potential therapeutic applications. kuleuven.bewhiterose.ac.uk The specific stereochemistry of the molecule, such as in (3R,4S)-1-(tert-Butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylic acid, is also a critical aspect of research, as different stereoisomers can have vastly different biological activities. bldpharm.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(2-methylphenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-12-7-5-6-8-14(12)13-9-10-17(11-13)15(18)19-16(2,3)4/h5-8,13H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIIHBVWXITPRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Boc 3 O Tolyl Pyrrolidine and Analogous 3 Arylpyrrolidines

Construction of the Pyrrolidine (B122466) Ring System

The formation of the pyrrolidine skeleton is the initial critical phase in the synthesis of 3-substituted pyrrolidines. Various methodologies have been developed, ranging from classical cyclization reactions to modern multicomponent and stereoselective strategies.

Classical and Cycloaddition Approaches to Pyrrolidine Cores

Classical methods for pyrrolidine synthesis often involve intramolecular cyclization of linear precursors. nih.gov These approaches include the reductive amination of 1,4-dicarbonyl compounds with a primary amine or the cyclization of 1,4-amino alcohols. mdpi.com Another established method is the efficient chlorination of amino alcohols using thionyl chloride (SOCl₂), which facilitates a one-pot cyclization, bypassing the traditional multi-step sequence of N-protection, O-activation, cyclization, and deprotection. organic-chemistry.org

Among the most powerful and widely utilized modern methods for pyrrolidine ring construction is the [3+2] cycloaddition reaction. nih.gov This reaction typically involves the interaction of an azomethine ylide with an alkene or alkyne. nih.govrsc.org Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the condensation of an aldehyde with an amino acid or the ring-opening of aziridines. figshare.comacs.org The subsequent cycloaddition with a dipolarophile provides direct, atom-economical access to highly substituted pyrrolidine rings with the potential to control up to four stereocenters. acs.org Glycine-derived oxazolidin-5-ones, for instance, can undergo decarboxylation to generate azomethine ylides for these cycloadditions. mdpi.com

A summary of representative cycloaddition approaches is presented below.

| Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type |

| Isatin + Sarcosine | Methyl 3-phenylpropiolate | Isopropanol, reflux | Spiro[indoline-3,2′-pyrrole] derivatives orientjchem.org |

| Aldehyde + Amino Acid | Electron-deficient alkenes | Heat or catalyst | Polysubstituted pyrrolidines acs.org |

| Aziridines | Styrenes | Cationic manganese porphyrin catalyst | 2,5-disubstituted pyrrolidines organic-chemistry.org |

Multicomponent Reaction Strategies for Pyrrolidine Ring Formation

Multicomponent reactions (MCRs) have emerged as highly efficient tools in organic synthesis, allowing the construction of complex molecules like pyrrolidines in a single step from three or more starting materials. tandfonline.comresearchgate.net This approach is valued for its high atom and step economy, which reduces waste and solvent consumption compared to traditional multi-step syntheses. tandfonline.comresearchgate.net

Many MCRs for pyrrolidine synthesis are based on 1,3-dipolar cycloaddition reactions where the azomethine ylide is generated in situ as a key intermediate. tandfonline.com For example, a one-pot, three-component reaction between an aldehyde, an amino acid ester, and a chalcone can yield highly substituted pyrrolidine-2-carboxylates. tandfonline.com Similarly, the reaction of isatin, sarcosine, and a dipolarophile in a protic solvent can produce complex spiro-pyrrolidine compounds. orientjchem.orgnih.gov These MCRs offer a powerful platform for generating diverse libraries of pyrrolidine derivatives for various applications. nih.gov The versatility of MCRs allows for the creation of multiple stereogenic centers in a single, efficient operation. nih.gov

Strategies from Chiral Precursors

The synthesis of enantiomerically pure pyrrolidines is often achieved by utilizing starting materials from the chiral pool. Proline is a versatile and commonly used chiral precursor for the synthesis of a wide spectrum of pyrrolidine-containing natural products and pharmaceuticals. rsc.orgmdpi.com The inherent stereochemistry of L-proline or D-proline can be effectively transferred to the target molecule, guiding the stereochemical outcome of the synthesis. rsc.org

Derivatives such as (S)-prolinol, obtained from the reduction of proline, serve as starting points for numerous drugs. mdpi.com For instance, a chiral pyrrolidine can be synthesized from 2,3-O-iso-propylidene-D-erythronolactol, demonstrating the use of carbohydrate-derived precursors. nih.gov The synthesis of chiral N-Boc-3-aminopyrrolidines and N-Boc-3-hydroxypyrrolidines can be accomplished through chemoenzymatic methods, which combine chemical and biocatalytic steps to achieve high enantioselectivity. nih.gov This often involves the stereoselective enzymatic reduction of a prochiral ketone precursor like N-Boc-3-pyrrolidinone. nih.gov

Introduction of the o-Tolyl Moiety at the 3-Position

Once the pyrrolidine core is established, the next crucial step is the introduction of the desired aryl group at the C-3 position. For 1-Boc-3-(o-tolyl)pyrrolidine, this involves forming a carbon-carbon bond between the pyrrolidine ring's third carbon and an o-tolyl group.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium, has revolutionized the formation of C-C bonds and is a cornerstone for the arylation of heterocyclic compounds. nih.gov These methods offer a direct and versatile route to 3-arylpyrrolidines. researchgate.netnih.gov

Palladium-catalyzed reactions are the premier methods for introducing an aryl moiety onto a pyrrolidine ring. Several distinct strategies have been developed, including the arylation of unsaturated precursors and the direct C–H functionalization of the saturated ring.

One prominent method is the palladium-catalyzed hydroarylation of pyrrolines. researchgate.netnih.govnih.gov This process involves the reaction of an N-alkyl pyrroline (B1223166) with an aryl halide. Unlike N-acyl pyrrolines which typically yield alkene products via a Mizoroki-Heck reaction, N-alkyl pyrrolines undergo hydroarylation to furnish the saturated 3-arylpyrrolidine directly. chemrxiv.orgnih.govnih.gov This transformation is notable for its broad substrate scope and its ability to deliver drug-like molecules in a single step from readily available materials. nih.govnih.gov

Another powerful approach is the direct C(sp³)–H arylation of the saturated pyrrolidine ring. nih.govacs.org This strategy avoids the need for pre-functionalization of the ring. To achieve regioselectivity, a directing group is often employed. For example, an aminoquinoline auxiliary placed at the C-3 position can direct the palladium catalyst to selectively functionalize the C-4 position with excellent regio- and stereoselectivity. acs.org While direct C-3 arylation is less common, similar principles using appropriately designed directing groups could theoretically be applied.

A third strategy involves a Negishi cross-coupling reaction. This entails the deprotonation of N-Boc-pyrrolidine, transmetalation with a zinc salt like ZnCl₂, and subsequent palladium-catalyzed coupling with an aryl bromide (e.g., o-bromotoluene). organic-chemistry.org This method has been successfully applied for the α-arylation of N-Boc-pyrrolidine and demonstrates the feasibility of using organozinc intermediates in pyrrolidine functionalization. organic-chemistry.org

The table below summarizes key palladium-catalyzed methods applicable to the synthesis of 3-arylpyrrolidines.

| Reaction Type | Pyrrolidine Precursor | Aryl Source | Catalyst System | Key Features |

| Hydroarylation | N-Alkyl-Δ²-pyrroline | Aryl Bromide/Iodide | Pd Catalyst + Ligand | Direct formation of saturated 3-arylpyrrolidine researchgate.netnih.gov |

| C-H Arylation | N-Boc-pyrrolidine with C3-directing group | Aryl Iodide | Pd(OAc)₂ / K₂CO₃ | Regio- and stereoselective arylation at C4 acs.org |

| Negishi Coupling | N-Boc-pyrrolidine | Aryl Bromide | Pd(OAc)₂ / tBu₃P-HBF₄ | Involves transmetalation with ZnCl₂; demonstrated for α-arylation organic-chemistry.org |

| Carboamination | γ-(N-Arylamino)alkenes | Aryl Bromides | Pd(0) Catalyst + Base | Stereoselective synthesis of N-aryl-2-benzyl pyrrolidines nih.gov |

Directed ortho-Metalation and Electrophilic Trapping Strategies

Organolithium chemistry provides a powerful, albeit often regioselective, means of functionalizing N-Boc protected heterocycles. These methods rely on the activation of C-H bonds adjacent to the nitrogen atom.

The asymmetric deprotonation of N-Boc pyrrolidine is a well-established method for creating chiral 2-substituted pyrrolidines. acs.org The process typically employs a strong base, sec-butyllithium (s-BuLi), in the presence of a chiral diamine ligand, most commonly (-)-sparteine (B7772259). researchgate.netyork.ac.uk This reagent combination selectively removes a proton from one of the enantiotopic C-2 positions at low temperatures (e.g., -78 °C), generating a configurationally stable α-lithio-N-Boc-pyrrolidine intermediate with high enantiomeric excess. researchgate.netwhiterose.ac.uk

This lithiated species can then be "trapped" by a wide range of electrophiles. nih.govorganic-chemistry.orgwhiterose.ac.uk However, this powerful methodology is exclusively selective for the C-2 position due to the directing effect of the N-Boc group and the nitrogen atom. Therefore, it is not a viable route for the direct synthesis of 3-arylpyrrolidines like this compound.

To enhance the stability and reactivity of the lithiated intermediate in cross-coupling reactions, a transmetalation step is often employed. After the initial enantioselective deprotonation at C-2, the resulting 2-pyrrolidinolithium species is treated with a zinc salt, typically zinc chloride (ZnCl₂). organic-chemistry.orgnih.gov This generates a stereochemically rigid 2-pyrrolidinozinc reagent. nih.gov

This organozinc intermediate is significantly more stable than its organolithium precursor and is highly effective in palladium-catalyzed Negishi cross-coupling reactions with various aryl halides. organic-chemistry.orgacs.org This lithiation-transmetalation-coupling sequence provides reliable access to a broad scope of enantiomerically enriched 2-aryl-N-Boc-pyrrolidines. organic-chemistry.orgnih.gov Like the direct trapping method, this zincation approach is also inherently limited to functionalization at the C-2 position. researchgate.net

Reductive Amination and Cyclization Routes for Aryl Pyrrolidine Formation

An alternative to functionalizing a pre-existing pyrrolidine ring is to construct the ring itself from acyclic precursors. Reductive amination followed by cyclization is a versatile strategy for this purpose. nih.govorganic-chemistry.org To synthesize a 3-arylpyrrolidine, this approach would typically involve the reaction of a 1,4-dicarbonyl compound (or a synthetic equivalent like a γ-keto acid) with a primary amine. rsc.org

For the synthesis of this compound, a hypothetical route could involve the reductive amination of a 4-amino-2-(o-tolyl)butanal derivative. The intramolecular reaction between the amine and the aldehyde would form a cyclic iminium ion, which is then reduced in situ to yield the 3-(o-tolyl)pyrrolidine ring. Subsequent protection of the nitrogen with a Boc group would afford the final product. Biocatalytic approaches using transaminases have also been explored to trigger such cyclizations, offering a pathway to chiral cyclic amines. acs.org

Enantioselective and Diastereoselective Synthesis of this compound

Achieving stereocontrol is paramount in the synthesis of bioactive molecules. For 3-substituted pyrrolidines, both enantioselective and diastereoselective strategies are employed.

While the highly effective asymmetric lithiation-trapping method is limited to the C-2 position, other techniques can introduce chirality at C-3. acs.orgorganic-chemistry.org For instance, palladium-catalyzed hydroarylation of N-alkyl pyrrolines can produce 3-aryl pyrrolidines, and when chiral ligands are employed, this can proceed with enantioselectivity. nih.gov Another advanced strategy involves installing a chiral directing group at the C-3 position of the pyrrolidine ring, which can then guide a palladium-catalyzed C-H arylation to the C-4 position with high regio- and stereoselectivity, yielding cis-3,4-disubstituted products. acs.org

Diastereoselective methods often involve cyclization reactions where existing stereocenters in the acyclic precursor influence the formation of new stereocenters in the ring. organic-chemistry.orgusp.br For example, a Yb(OTf)₃-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters can lead to polysubstituted pyrrolidines with high diastereoselectivity. organic-chemistry.org A synthetic route starting from a chiral precursor, such as a Morita–Baylis–Hillman adduct, can also lead to the diastereoselective formation of polyhydroxylated pyrrolidines. usp.br

Table 2: Overview of Stereoselective Synthetic Methods for Substituted Pyrrolidines

| Method | Target Position | Stereocontrol | Key Features |

|---|---|---|---|

| Asymmetric Lithiation-Trapping | C-2 | Enantioselective | Uses s-BuLi / (-)-sparteine; high enantiomeric ratios (e.g., 96:4 er). organic-chemistry.orgnih.gov |

| Pd-Catalyzed Hydroarylation | C-3 | Enantioselective | Reaction of pyrrolines with aryl halides using a chiral Pd-catalyst system. nih.gov |

| Directed C-H Arylation | C-4 | Diastereoselective | Requires a directing group at C-3; yields cis-3,4-disubstituted products. acs.org |

| Three-Component Cyclization | C-2, C-5 | Diastereoselective | Yb(OTf)₃-catalyzed reaction of aldehydes, amines, and cyclopropanediesters. organic-chemistry.org |

| Biocatalytic Cyclization | C-2 | Enantioselective | Transaminase-triggered cyclization of ω-chloroketones. acs.org |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After establishing the desired chirality, the auxiliary is removed. This strategy has been effectively applied to the synthesis of substituted pyrrolidines.

One common class of chiral auxiliaries is the oxazolidinones, often referred to as Evans' auxiliaries. rsc.org In a typical sequence, an achiral substrate is covalently bonded to the oxazolidinone. The steric bulk of the auxiliary then directs the approach of incoming reagents from the less hindered face, leading to a diastereoselective transformation, such as an alkylation or aldol reaction. rsc.org For the synthesis of a 3-arylpyrrolidine, a precursor molecule could be functionalized using an oxazolidinone auxiliary to set a key stereocenter before the pyrrolidine ring is formed or modified.

Another widely used group of auxiliaries is derived from amino alcohols, such as pseudoephedrine. wikipedia.org When pseudoephedrine is converted into an amide with a carboxylic acid derivative, the subsequent enolate can be alkylated with high diastereoselectivity. wikipedia.org This method provides a reliable way to introduce substituents at the α-position of the carbonyl group, which can be a precursor to the 3-position of the pyrrolidine ring after cyclization and further transformations.

Key Features of Chiral Auxiliary-Mediated Synthesis:

| Feature | Description |

|---|---|

| Mechanism | Temporary incorporation of a chiral molecule to direct a diastereoselective reaction. |

| Common Auxiliaries | Oxazolidinones (Evans'), Pseudoephedrine, Camphorsultam. wikipedia.orgrsc.org |

| Key Reactions | Asymmetric alkylation, aldol reactions, Diels-Alder reactions. |

| Advantages | High reliability and predictability of stereochemical outcome. sigmaaldrich.com |

| Disadvantages | Requires additional steps for attachment and removal of the auxiliary. wikipedia.org |

Chiral Catalyst-Controlled Asymmetric Syntheses

The use of chiral catalysts is a powerful and efficient method for asymmetric synthesis, as a small amount of catalyst can generate a large quantity of enantiomerically enriched product.

A notable example is the copper-catalyzed intramolecular hydroamination reaction. This method has been used to synthesize α-arylpyrrolidines from aminoalkenes. The process often involves a two-step route starting with a Suzuki-Miyaura cross-coupling to introduce the aryl group, followed by the enantioselective copper-catalyzed cyclization. nih.gov This strategy is valued for its mild reaction conditions and its tolerance for a wide range of functional groups, including pharmaceutically relevant heteroarenes. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a vital tool. For instance, asymmetric cascade aza-Michael–aldol reactions can be used to construct highly functionalized pyrrolidine rings. researchgate.net These reactions can create multiple stereocenters in a single step with high levels of diastereoselectivity and enantioselectivity. researchgate.net Proline and its derivatives are common organocatalysts for such transformations. mdpi.com

Control of Stereochemistry in Lithiation-Trapping Protocols

The direct functionalization of the pyrrolidine ring can be achieved through lithiation followed by trapping with an electrophile. The stereochemical outcome of this process can be controlled by using a chiral ligand.

The asymmetric deprotonation of N-Boc pyrrolidine using a complex of sec-butyllithium (s-BuLi) and a chiral diamine, most famously (–)-sparteine, is a well-established method for creating enantioenriched α-lithiated pyrrolidines. researchgate.netwhiterose.ac.ukacs.org This lithiated intermediate is configurationally stable and reacts with various electrophiles to yield 2-substituted pyrrolidines with high enantiomeric ratios. acs.orgacs.org The development of (–)-sparteine surrogates has been an important area of research due to the limited availability of the natural product. researchgate.net The diastereoselectivity of the lithiation/alkylation of substituted pyrrolidines can be influenced by the choice of ligand and reaction conditions. researchgate.net

Diastereomeric Ratio (dr) and Enantiomeric Excess (ee) Enhancement Strategies

Achieving high levels of diastereomeric ratio (dr) and enantiomeric excess (ee) is a primary goal in asymmetric synthesis. Several strategies are employed to enhance the stereochemical purity of the final product.

In catalyst-controlled reactions, the structure of the chiral ligand or organocatalyst is paramount. Fine-tuning the steric and electronic properties of the catalyst can significantly improve selectivity. For example, in organocatalytic cascade reactions, excellent diastereoselectivities (>20:1 dr) and enantioselectivities (up to 96% ee) have been reported. researchgate.net

For lithiation-trapping protocols, the choice of the chiral ligand is critical. While (–)-sparteine often provides high enantioselectivity, other diamine ligands have been developed that can serve as effective surrogates, sometimes offering complementary stereochemical control. researchgate.net Reaction conditions such as solvent and temperature also play a crucial role. For instance, the stereoselectivity in the lithiation of 2-alkylideneaziridines, a related system, was found to be dependent on the solvent, with different outcomes observed in THF versus toluene. nih.gov

Strategies for Stereochemical Enhancement:

| Strategy | Application | Outcome |

|---|---|---|

| Catalyst Optimization | Modifying chiral ligands or organocatalysts. | Improved ee and dr in asymmetric catalysis. nih.govresearchgate.net |

| Chiral Ligand Selection | Using ligands like (–)-sparteine or its surrogates. | High enantioselectivity in asymmetric deprotonations. researchgate.netacs.org |

| Solvent Effects | Changing the reaction solvent (e.g., THF vs. toluene). | Can switch or enhance stereoselectivity. nih.gov |

| Reaction Conditions | Adjusting temperature and addition rates. | Can influence the kinetic vs. thermodynamic product ratio. |

Boc Protection and Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal.

Chemoselective N-Boc Protection Methodologies

The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347), (Boc)₂O. organic-chemistry.org The chemoselective protection of an amine in the presence of other nucleophilic functional groups is a key consideration.

Various methods have been developed to achieve high chemoselectivity. For instance, N-tert-butyloxycarbonylation of amines can be carried out under catalyst-free conditions using a water-acetone mixture, which has been shown to be effective for a range of amines, including amino esters, while preserving their stereochemical integrity. nih.gov Ionic liquids have also been employed as catalysts, promoting the reaction with excellent chemoselectivity by activating the (Boc)₂O reagent. organic-chemistry.org Another approach uses perchloric acid adsorbed on silica gel (HClO₄–SiO₂) as an efficient and reusable catalyst for N-Boc protection under solvent-free conditions. organic-chemistry.org These methods are valuable for their mild conditions and tolerance of diverse functional groups. organic-chemistry.orgnih.gov

Cleavage of the Boc Protecting Group

The Boc group is characteristically labile under acidic conditions. organic-chemistry.org This property allows for its selective removal in the presence of other protecting groups that are sensitive to bases or hydrogenation.

Common reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758). nih.gov Lewis acids, such as aluminum chloride, can also effectively mediate the cleavage of N-Boc groups. organic-chemistry.org Milder conditions have also been developed to improve the sustainability and functional group compatibility of the deprotection step. For example, deep eutectic solvents composed of choline chloride and p-toluenesulfonic acid have been used as both the reaction medium and the catalyst for efficient Boc removal. mdpi.com This method is advantageous for its green profile, simplicity, and short reaction times. mdpi.com

Comparison of Boc Deprotection Methods:

| Reagent/Method | Conditions | Advantages |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Anhydrous, often in CH₂Cl₂ | Fast and effective. nih.gov |

| Lewis Acids (e.g., AlCl₃) | Varies with substrate | Simple and efficient. organic-chemistry.org |

| Deep Eutectic Solvents | Choline chloride/p-toluenesulfonic acid | Green, catalytic, short reaction times. mdpi.com |

| Montmorillonite K 10 clay | Mild conditions | Heterogeneous catalyst, easy workup. nih.gov |

Mechanistic Investigations and Reaction Pathway Elucidation for 1 Boc 3 O Tolyl Pyrrolidine Synthesis

Elucidation of Catalytic Cycles in Transition Metal-Mediated Arylations

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they play a pivotal role in the synthesis of 3-arylpyrrolidines. sci-hub.seresearchgate.net The mechanisms of these reactions are often intricate, involving a series of elementary steps that constitute a catalytic cycle.

A prominent method for introducing the aryl group is the palladium-catalyzed hydroarylation of pyrrolines. semanticscholar.org The catalytic cycle for this transformation is proposed to involve the oxidative addition of an aryl halide to a low-valent palladium species, followed by migratory insertion of the pyrroline (B1223166) into the palladium-aryl bond. Subsequent β-hydride elimination and reductive elimination steps regenerate the active catalyst and furnish the 3-arylpyrrolidine product. semanticscholar.org The nature of the N-substituent on the pyrroline ring can significantly influence the reaction pathway; for instance, N-alkyl pyrrolines tend to yield hydroarylation products, while N-acyl pyrrolines often lead to arylated alkenes. semanticscholar.org

Copper-catalyzed reactions have also emerged as a valuable alternative for the arylation of C(sp³)–H bonds. researchgate.net These reactions can proceed through various mechanisms, often involving copper(I), copper(II), and even copper(III) intermediates in either two-electron or single-electron transfer processes. nih.gov For instance, the copper-catalyzed δ-C(sp³)–H (hetero)arylation of N-fluorosulfonamides with arylboronic acids proceeds via a radical mechanism involving a 1,5-hydrogen atom transfer (HAT). researchgate.net The catalytic cycle is initiated by the generation of a nitrogen-centered radical, which then abstracts a hydrogen atom from the δ-carbon, followed by coupling with the arylboronic acid. researchgate.net

Rhodium catalysis has also been employed for the asymmetric hydroarylation of 3-pyrrolines with arylboroxines. acs.org A hydroxorhodium complex coordinated with a chiral ligand, such as (R)-segphos, was found to be effective under neutral conditions, affording 3-arylpyrrolidines with high enantioselectivity. acs.org The proposed mechanism highlights the importance of the protonation step in achieving high stereocontrol. acs.org

| Catalyst System | Key Mechanistic Features | Product Type |

| Palladium/Phosphine (B1218219) Ligand | Oxidative addition, migratory insertion, β-hydride elimination, reductive elimination. semanticscholar.org | 3-Arylpyrrolidine (from N-alkyl pyrrolines). semanticscholar.org |

| Copper/Bisoxazoline Ligand | Radical generation, 1,5-hydrogen atom transfer (HAT), coupling with arylboronic acid. researchgate.net | δ-(Hetero)arylated sulfonamides. researchgate.net |

| Rhodium/(R)-segphos | Asymmetric hydroarylation with a key protonation step. acs.org | Enantioenriched 3-arylpyrrolidines. acs.org |

Stereochemical Mechanism of Asymmetric Lithiation and Trapping

Asymmetric lithiation of N-Boc-pyrrolidine followed by trapping with an electrophile is a cornerstone strategy for the enantioselective synthesis of α-substituted pyrrolidines. The stereochemical outcome of this reaction is intricately linked to the nature of the chiral ligand, the organolithium base, and the reaction conditions.

The use of s-butyllithium in the presence of the chiral diamine (-)-sparteine (B7772259) for the deprotonation of N-Boc-pyrrolidine is a well-studied example. researchgate.netbac-lac.gc.ca Mechanistic studies, including spectroscopic analysis, have revealed that the active species is a complex formed between s-BuLi and (-)-sparteine. bac-lac.gc.ca The enantioselectivity of the process is primarily determined during the deprotonation step, where the chiral complex preferentially abstracts one of the prochiral α-protons of the N-Boc-pyrrolidine. bac-lac.gc.ca Computational studies have corroborated this, suggesting that the stereochemical course is dictated by steric interactions within the ternary complex formed between the chiral base, the substrate, and the organolithium. uark.edu

The configurational stability of the resulting lithiated intermediate is a critical factor. researchgate.net While a configurationally stable intermediate that undergoes substitution with retention of configuration is one possible pathway, dynamic resolutions of diastereomeric lithiated intermediates can also account for the observed enantioselectivity. researchgate.net The reaction can proceed through enantioselective deprotonation, a dynamic thermodynamic resolution, or a dynamic kinetic resolution. researchgate.net

The choice of the chiral ligand is paramount. While (-)-sparteine is widely used, other non-sparteine-like diamines have also been developed and shown to provide high enantioselectivity. researchgate.net The development of (+)-sparteine surrogates has further expanded the utility of this methodology. researchgate.net

| Chiral Ligand | Proposed Stereochemical Pathway | Key Factors |

| (-)-Sparteine | Enantioselective deprotonation via a ternary complex. bac-lac.gc.cauark.edu | Steric control, configurational stability of the lithiated intermediate. researchgate.netuark.edu |

| Non-sparteine-like Diamines | Similar to (-)-sparteine, involving formation of a chiral s-BuLi complex. researchgate.net | Ligand structure and its ability to induce asymmetry. |

| (+)-Sparteine Surrogates | Mimics the stereochemical induction of natural (+)-sparteine. researchgate.net | Efficient access to the "unnatural" enantiomeric series. |

Intramolecular Rearrangements and Cyclization Mechanisms

Intramolecular rearrangements and cyclizations offer elegant and efficient pathways to construct the pyrrolidine (B122466) ring system, often with high stereocontrol.

One notable example is an acid-promoted skeletal rearrangement for the synthesis of 3-arylpyrrolidine derivatives. lookchem.comresearchgate.net This reaction cascade is initiated by an intramolecular ipso-Friedel-Crafts-type addition of a phenol (B47542) to an allyl cation. This is followed by the formation of an iminium cation through rearomatization of a spirocyclohexadienone intermediate. Finally, an intramolecular aza-Prins reaction or a Pictet-Spengler type reaction leads to the formation of the 3-arylpyrrolidine ring. lookchem.comresearchgate.net The 3,4-trans configuration is often constructed with high diastereoselectivity during this process. lookchem.com

Another intriguing rearrangement involves a tandem intramolecular Mannich reaction and a lookchem.comresearchgate.net-sigmatropic shift of an aryl fragment. rsc.org This process transforms N-(4,4-diethoxybutyl)imines into 3-arylidene-1-pyrrolines. The driving force for the rare 1,3-migration of the phenyl group is believed to be the formation of a more stable iminium cation intermediate. rsc.org

Palladium-catalyzed intramolecular Heck reactions have also been utilized. sci-hub.se This involves the cyclization of an acyclic precursor containing both an alkene and an aryl halide moiety, followed by reduction of the resulting double bond to afford the 3-arylpyrrolidine. sci-hub.se

| Rearrangement/Cyclization Type | Key Mechanistic Steps | Driving Force/Key Feature |

| Acid-Promoted Skeletal Rearrangement | ipso-Friedel-Crafts addition, iminium ion formation, aza-Prins/Pictet-Spengler cyclization. lookchem.comresearchgate.net | Formation of a stable aromatic system and subsequent intramolecular trapping. lookchem.com |

| Tandem Mannich/ lookchem.comresearchgate.net-Aryl Shift | Intramolecular Mannich reaction, lookchem.comresearchgate.net-sigmatropic rearrangement of an aryl group. rsc.org | Formation of a more stable iminium cation intermediate. rsc.org |

| Intramolecular Heck Reaction | Oxidative addition of Pd(0), intramolecular migratory insertion, β-hydride elimination. sci-hub.se | Formation of a stable five-membered ring. |

Role of Intermediates in Complex Reaction Sequences

The synthesis of 1-Boc-3-(o-tolyl)pyrrolidine often proceeds through complex reaction sequences where the identification and understanding of key intermediates are crucial for elucidating the reaction mechanism.

In the enantioconvergent cross-coupling of racemic α-zincated N-Boc-pyrrolidine, the stereochemical outcome is controlled by the chiral nickel catalyst rather than the stereochemistry of the nucleophile. nih.gov This suggests that stereochemical scrambling occurs during the catalytic cycle. A proposed mechanism for this enantioconvergence involves a series of β-hydride eliminations and β-migratory insertions of an organonickel intermediate, without the dissociation of the olefin from the nickel center. nih.gov The α-zincated N-Boc-pyrrolidine itself is configurationally stable under the reaction conditions in the absence of the nickel catalyst. nih.gov

In acid-promoted skeletal rearrangements, spirocyclohexadienone and iminium cations are key intermediates. lookchem.comresearchgate.net The formation and subsequent reactivity of these intermediates dictate the final product structure. Similarly, in the tandem reaction leading to 3-arylidene-1-pyrrolines, a cyclic iminium cation is a crucial intermediate that undergoes a lookchem.comresearchgate.net-sigmatropic rearrangement. rsc.org

The study of these intermediates can be challenging, but techniques such as in-situ IR spectroscopy (ReactIR™) have proven valuable. For instance, ReactIR™ has been used to study the interconversion of N-Boc rotamers, which is important for achieving good yields in the asymmetric lithiation-trapping of substituted pyrrolidines. whiterose.ac.uk

| Reaction Type | Key Intermediates | Role of Intermediates |

| Enantioconvergent Nickel-Catalyzed Cross-Coupling | Organonickel species. nih.gov | Undergo β-hydride elimination/migratory insertion, leading to stereochemical scrambling and enantioconvergence. nih.gov |

| Acid-Promoted Skeletal Rearrangement | Spirocyclohexadienone, iminium cation. lookchem.comresearchgate.net | Undergo rearomatization and intramolecular cyclization to form the pyrrolidine ring. lookchem.comresearchgate.net |

| Tandem Mannich/ lookchem.comresearchgate.net-Aryl Shift | Cyclic iminium cation. rsc.org | Undergoes a lookchem.comresearchgate.net-sigmatropic rearrangement of the aryl group. rsc.org |

| Asymmetric Lithiation | Lithiated N-Boc-pyrrolidine rotamers. whiterose.ac.uk | Their interconversion can affect reaction yields and stereoselectivity. whiterose.ac.uk |

Computational Chemistry in Reaction Mechanism Studies

Computational chemistry has become an indispensable tool for gaining deeper insights into the mechanisms of complex organic reactions, complementing experimental findings.

In the context of the asymmetric lithiation of N-Boc-pyrrolidine, computational studies have been instrumental in characterizing the transition states. uark.edu These studies have shown that the stereochemical outcome is primarily governed by steric factors within the transition state assembly, rather than electronic effects. uark.edu By modeling the ternary complex between the chiral base, the substrate, and the organolithium, the preferential abstraction of one prochiral proton can be rationalized. uark.edu

For transition metal-catalyzed reactions, Density Functional Theory (DFT) calculations are frequently employed to map out the entire catalytic cycle. nih.gov This allows for the determination of the energetics of each elementary step, including oxidative addition, migratory insertion, and reductive elimination. For instance, DFT calculations on copper-catalyzed intramolecular C–H amination have been used to investigate the effect of the ligand on the catalyst's efficiency. nih.gov

Computational studies can also help to distinguish between different possible reaction pathways. For example, in the [3+2] cycloaddition reactions that can lead to pyrrolidine rings, computational analysis can help determine whether the reaction proceeds through a concerted or a stepwise zwitterionic mechanism. mdpi.com

| Computational Method | Application in Mechanism Elucidation | Insights Gained |

| Density Functional Theory (DFT) | Characterization of transition states in asymmetric lithiation. uark.edu | Understanding the steric origins of enantioselectivity. uark.edu |

| DFT Calculations | Mapping catalytic cycles in transition metal-catalyzed reactions. nih.gov | Elucidation of the role of ligands and the energetics of elementary steps. nih.gov |

| Quantum Chemical Calculations | Distinguishing between concerted and stepwise cycloaddition mechanisms. mdpi.com | Determination of the most plausible reaction pathway. mdpi.com |

Chemical Transformations and Derivatization of 1 Boc 3 O Tolyl Pyrrolidine

Modification of the o-Tolyl Moiety

The o-tolyl group, an integral part of the molecule's structure, provides opportunities for functionalization on both its aromatic ring and its methyl group.

The aromatic ring of the o-tolyl group is susceptible to electrophilic aromatic substitution. The substitution pattern is directed by the existing methyl group (ortho-, para-directing) and the bulky pyrrolidine (B122466) substituent. While specific literature on the electrophilic substitution of 1-Boc-3-(o-tolyl)pyrrolidine is not extensively detailed, general principles of reactions on tolyl derivatives can be applied. Typical transformations would include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would likely yield a mixture of nitro-substituted isomers, with the positions para and ortho to the methyl group being the most probable sites of reaction. The steric hindrance imposed by the adjacent pyrrolidine ring at the C3 position might influence the regiochemical outcome, potentially favoring substitution at the less hindered positions of the aromatic ring.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could also be envisioned if the aromatic ring were first functionalized with a halide. For example, a brominated derivative could be coupled with various boronic acids to introduce new aryl or alkyl groups.

The benzylic methyl group on the o-tolyl moiety is a key handle for a variety of chemical transformations.

Benzylic Bromination: A common reaction is the free-radical bromination of the benzylic carbon using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. masterorganicchemistry.comresearchgate.net This reaction would convert the methyl group into a bromomethyl group, a versatile intermediate for subsequent nucleophilic substitutions. A study on the benzylic bromination of a similar methoxyimino-o-tolyl-acetic acid methyl ester found that using 1,2-dichlorobenzene (B45396) as a solvent can be superior to the classic Wohl-Ziegler conditions in carbon tetrachloride, resulting in higher yields and shorter reaction times. researchgate.net

Oxidation: The methyl group can be oxidized to various oxidation states. Potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic methyl group completely to a carboxylic acid. masterorganicchemistry.com If a substituent is already present at the benzylic position, oxidation would yield a ketone. masterorganicchemistry.com The resulting carboxylic acid or ketone opens up further derivatization possibilities, including esterification and amidation.

| Transformation | Reagent(s) | Product Functional Group |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | -CH₂Br |

| Benzylic Oxidation | KMnO₄ or Chromic Acid | -COOH |

Functionalization of the Pyrrolidine Ring

The saturated pyrrolidine ring can be functionalized through C-H activation at positions other than C3, or its ring structure can be altered through expansion or contraction reactions.

Modern synthetic methods allow for the direct functionalization of otherwise unreactive C-H bonds. For N-Boc protected pyrrolidines, palladium-catalyzed C-H activation is a powerful tool.

C4-Arylation: Research has demonstrated that by employing a suitable directing group at the C3 position, palladium-catalyzed C-H arylation can be selectively directed to the C4 position of the pyrrolidine ring. acs.orgthieme-connect.com For instance, using an aminoquinoline amide as a directing group at C3 promotes C-H activation at the C4 position, leading to cis-3,4-disubstituted pyrrolidines. acs.orgthieme-connect.com While this compound itself does not possess such a directing group, this strategy highlights a potential route for functionalization if the molecule were appropriately modified. Studies have shown that palladacycle formation is reversible and occurs preferentially at C4. acs.org

C2-Arylation: The C2 position, being adjacent to the nitrogen atom, is another site for functionalization. The activated C(2)–H bonds of N-Boc pyrrolidines can undergo enantioselective α-lithiation followed by trapping with electrophiles. acs.org Additionally, palladium-catalyzed C-H arylation at the C2 position has been achieved using various catalytic systems. acs.orgrsc.orgprinceton.edu For example, a photoredox-mediated HAT (Hydrogen Atom Transfer) nickel cross-coupling has been used to arylate N-Boc pyrrolidine at the α-amino position with a wide variety of aryl bromides. princeton.edu

| Position | Method | Catalyst/Reagent | Typical Coupling Partner |

| C4 | Directed C-H Activation | Pd(OAc)₂, Aminoquinoline directing group | Aryl Iodides |

| C2 | Asymmetric Lithiation | s-BuLi, (-)-sparteine (B7772259) | Electrophiles (e.g., aldehydes) |

| C2 | Photoredox/Ni Catalysis | Ir photocatalyst, Ni catalyst | Aryl Bromides |

The five-membered pyrrolidine ring can be transformed into larger or smaller ring systems through skeletal rearrangement reactions.

Ring Expansion: A common strategy for the ring expansion of pyrrolidines to piperidines involves the formation of an aziridinium (B1262131) ion intermediate. researchgate.netnih.gov For example, N-Boc-2-(hydroxymethyl)pyrrolidine derivatives can be treated with reagents like thionyl chloride or methanesulfonyl chloride. The resulting intermediate can undergo intramolecular nucleophilic attack by the nitrogen to form a bicyclic aziridinium ion. Subsequent ring-opening by a nucleophile at the bridgehead carbon leads to a 3-substituted piperidine (B6355638). researchgate.net This methodology has been used in the synthesis of piperidine alcohols from N-Boc pyrrolidine. whiterose.ac.uk Another approach involves the treatment of N-Cbz or N-Boc protected prolinols with deoxyfluorinating agents like DAST, which can lead to fluorinated piperidine derivatives via an aziridinium intermediate. nih.gov

Ring Contraction: While less common for this specific system, ring contraction reactions of cyclic ketones are well-known. For example, the Favorskii rearrangement of α-halocyclohexanones yields cyclopentanecarboxylic acids. A similar transformation on a suitably functionalized pyrrolidinone derivative could potentially lead to a cyclopropane (B1198618) derivative. Another method involves the Wolff rearrangement of cyclic α-diazoketones, which can induce ring contraction.

Post-Synthetic Modifications (e.g., after Boc deprotection)

The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent), yielding the free secondary amine, 3-(o-tolyl)pyrrolidine. organic-chemistry.orgrsc.org This amine is a versatile precursor for a wide range of further modifications.

N-Alkylation: The secondary amine can be alkylated to introduce various substituents on the nitrogen atom. This can be achieved through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride, or through direct alkylation with alkyl halides. A documented example is the synthesis of 1-propyl-3-(o-tolyl)pyrrolidine from the corresponding N-alkyl pyrroline (B1223166), demonstrating the feasibility of introducing alkyl groups at the nitrogen position. researchgate.netsemanticscholar.org

N-Acylation: Acylation of the pyrrolidine nitrogen is a straightforward way to introduce amide, carbamate (B1207046), or urea (B33335) functionalities. The reaction is typically carried out using acid chlorides, acid anhydrides, or isocyanates, often in the presence of a base. nih.gov For example, acylation with various acid chlorides can produce a range of N-acyl-3-(o-tolyl)pyrrolidine derivatives. niscair.res.in These modifications are crucial in medicinal chemistry for tuning the pharmacological properties of the molecule.

| Modification | Reagent Type | Resulting Functional Group |

| N-Alkylation | Alkyl Halide or Aldehyde/Ketone + Reducing Agent | Tertiary Amine |

| N-Acylation | Acid Chloride or Anhydride | Amide |

| N-Acylation | Isocyanate | Urea |

| N-Acylation | Chloroformate | Carbamate |

Amidation and Esterification Reactions

The derivatization of this compound often proceeds through its corresponding carboxylic acid analogue, (3S,4R)-1-(tert-Butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylic acid. This intermediate allows for the formation of amide and ester linkages, which are pivotal in the synthesis of biologically active molecules and pharmaceutical agents. luxembourg-bio.comrsc.org

Amidation Reactions

The formation of an amide bond from (3S,4R)-1-(tert-Butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylic acid is a crucial transformation, frequently employed in the development of therapeutic compounds. google.com This reaction involves the coupling of the carboxylic acid with a primary or secondary amine in the presence of a suitable coupling agent. A variety of standard peptide coupling reagents can be utilized to facilitate this transformation, ensuring high yields and minimizing side reactions. luxembourg-bio.comnih.gov

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. luxembourg-bio.com Phosphonium salt-based reagents such as Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) are also effective. luxembourg-bio.com The choice of solvent is typically a non-protic organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

A representative amidation reaction is depicted below:

Reactants: (3S,4R)-1-(tert-Butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylic acid, a selected amine (e.g., benzylamine).

Reagents: A coupling agent (e.g., HOBt/EDC).

Solvent: Anhydrous dichloromethane (CH₂Cl₂).

General Conditions: The reaction is typically stirred at room temperature.

The table below illustrates the expected products from the amidation of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylic acid with various amines.

| Amine Reactant | Product |

| Benzylamine | (3S,4R)-tert-butyl 3-(benzylcarbamoyl)-4-(o-tolyl)pyrrolidine-1-carboxylate |

| Aniline | (3S,4R)-tert-butyl 3-(phenylcarbamoyl)-4-(o-tolyl)pyrrolidine-1-carboxylate |

| Morpholine | tert-butyl (3S,4R)-3-(morpholine-4-carbonyl)-4-(o-tolyl)pyrrolidine-1-carboxylate |

Esterification Reactions

Similarly, the carboxylic acid functionality of the pyrrolidine derivative can be converted to an ester. Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using a coupling agent. For instance, reaction with an alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid can yield the corresponding ester. Alternatively, methods analogous to amide coupling, but with an alcohol as the nucleophile, can be employed.

A general esterification reaction is as follows:

Reactants: (3S,4R)-1-(tert-Butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylic acid, a selected alcohol (e.g., methanol).

Reagents: A catalyst (e.g., sulfuric acid) or a coupling agent.

Solvent: The corresponding alcohol or an inert solvent.

General Conditions: The reaction may require heating to proceed to completion.

The table below shows potential ester products from the derivatization of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylic acid.

| Alcohol Reactant | Product |

| Methanol | methyl (3S,4R)-1-(tert-butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylate |

| Ethanol | ethyl (3S,4R)-1-(tert-butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylate |

| Benzyl alcohol | benzyl (3S,4R)-1-(tert-butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylate |

Coupling Reactions to Form More Complex Architectures

This compound and its derivatives are valuable building blocks in cross-coupling reactions, particularly in palladium-catalyzed processes like the Suzuki-Miyaura reaction. These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures and other elaborate molecules. scientificlabs.co.uksigmaaldrich.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. researchgate.net In the context of this compound, this reaction can be used in two primary ways: either to introduce the o-tolyl group onto a pyrrolidine scaffold or to further functionalize an already substituted pyrrolidine ring.

For instance, the synthesis of this compound itself can be achieved via a Suzuki-Miyaura coupling between a suitable 1-Boc-3-halopyrrolidine (e.g., 1-Boc-3-bromopyrrolidine) and o-tolylboronic acid. scientificlabs.co.uk

A typical procedure for this coupling reaction involves:

Reactants: A halo-pyrrolidine derivative (e.g., tert-butyl 3-bromopyrrolidine-1-carboxylate) and an arylboronic acid (e.g., o-tolylboronic acid).

Catalyst: A palladium source such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or a pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

Ligand: A phosphine (B1218219) ligand, for example, triphenylphosphine (B44618) (PPh₃) or a more specialized ligand like SPhos or XPhos, can be used to enhance catalytic activity.

Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required.

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or dimethylformamide) and water is commonly used.

General Conditions: The reaction mixture is typically heated under an inert atmosphere.

The table below outlines representative Suzuki-Miyaura coupling reactions to synthesize complex pyrrolidine derivatives.

| Halide/Triflate | Boronic Acid/Ester | Catalyst/Ligand | Product |

| tert-butyl 3-bromopyrrolidine-1-carboxylate | o-tolylboronic acid | Pd(dppf)Cl₂ | This compound |

| tert-butyl 3-(o-tolyl)-4-bromopyrrolidine-1-carboxylate | phenylboronic acid | Pd(OAc)₂/SPhos | 1-Boc-4-phenyl-3-(o-tolyl)pyrrolidine |

| tert-butyl 3-iodo-4-(o-tolyl)pyrrolidine-1-carboxylate | 2-naphthylboronic acid | Pd(PPh₃)₄ | 1-Boc-3-(naphthalen-2-yl)-4-(o-tolyl)pyrrolidine |

These coupling strategies highlight the versatility of this compound as a synthetic intermediate, providing access to a wide array of complex molecules with potential applications in medicinal chemistry and materials science.

Applications of 1 Boc 3 O Tolyl Pyrrolidine As a Synthetic Building Block

Utilization in the Construction of Complex Heterocyclic Systems

The 1-Boc-3-(o-tolyl)pyrrolidine scaffold is a valuable starting material for the synthesis of more complex heterocyclic systems. The pyrrolidine (B122466) ring can be further functionalized or incorporated into larger polycyclic structures. For instance, the Boc-protected nitrogen can be deprotected to allow for N-alkylation, N-acylation, or N-arylation, thereby introducing new substituents and extending the molecular framework.

One common strategy involves the deprotection of the Boc group, followed by reaction with bifunctional reagents to construct fused or spirocyclic ring systems. For example, the resulting secondary amine can undergo condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings. The presence of the o-tolyl group can influence the regioselectivity and stereoselectivity of these transformations due to its steric bulk.

Role as a Chiral Scaffold in Asymmetric Synthesis

As a chiral molecule, this compound can serve as a chiral scaffold in asymmetric synthesis. The stereocenter at the 3-position of the pyrrolidine ring can be used to control the stereochemical outcome of reactions at other positions of the molecule or in subsequent synthetic steps. This is particularly useful in the synthesis of enantiomerically pure compounds, which is crucial for many pharmaceutical applications.

The chiral environment provided by the o-tolyl-substituted pyrrolidine ring can direct the approach of reagents, leading to the formation of one enantiomer in excess over the other. This principle can be applied in various asymmetric transformations, such as diastereoselective alkylations, additions, and cyclizations. The Boc-protecting group can be readily removed under acidic conditions, allowing for further modifications of the pyrrolidine nitrogen without affecting the stereocenter at the 3-position.

Development of New Synthetic Methodologies Leveraging the this compound Core

The unique structural features of this compound can be leveraged for the development of novel synthetic methodologies. For example, the C-H bonds on the pyrrolidine ring and the o-tolyl group can be targets for regioselective and stereoselective functionalization reactions. Modern catalytic methods, such as transition-metal-catalyzed C-H activation, could potentially be employed to introduce new functional groups at specific positions.

The development of such methodologies would expand the synthetic utility of the this compound core and provide access to a wider range of structurally diverse molecules. Research in this area could focus on exploring the reactivity of the different C-H bonds within the molecule and identifying catalysts that can selectively functionalize them.

Precursor to Structurally Diverse Pyrrolidine-Based Analogues

This compound serves as a key precursor for the synthesis of a variety of structurally diverse pyrrolidine-based analogues. The versatility of the Boc-protecting group, which can be easily removed and replaced with other functionalities, combined with the potential for modification of the o-tolyl group, allows for the generation of a library of related compounds.

These analogues can be designed to explore structure-activity relationships (SAR) in drug discovery programs. By systematically modifying the substituents on the pyrrolidine ring and the aromatic ring, researchers can investigate how these changes affect the biological activity of the molecules. The following table illustrates some potential modifications and the resulting classes of analogues.

| Modification Site | Reaction Type | Resulting Analogue Class |

| Pyrrolidine Nitrogen (after Boc deprotection) | N-Alkylation | N-Alkyl-3-(o-tolyl)pyrrolidines |

| Pyrrolidine Nitrogen (after Boc deprotection) | N-Acylation | N-Acyl-3-(o-tolyl)pyrrolidines |

| Pyrrolidine Nitrogen (after Boc deprotection) | N-Arylation | N-Aryl-3-(o-tolyl)pyrrolidines |

| o-Tolyl Group | Electrophilic Aromatic Substitution | Substituted 3-(o-tolyl)pyrrolidines |

| Pyrrolidine Ring | C-H Functionalization | Functionalized 3-(o-tolyl)pyrrolidines |

The synthesis of these analogues can provide valuable insights into the molecular interactions that govern the biological properties of this class of compounds and can lead to the identification of new drug candidates.

Analytical Techniques for Structural and Stereochemical Characterization in Synthetic Research

Spectroscopic Methods for Structural Confirmation (e.g., NMR, MS, IR)

Spectroscopic techniques are indispensable for the primary structural confirmation of newly synthesized molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight and elemental composition, and Infrared (IR) spectroscopy identifies the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation of 1-Boc-3-(o-tolyl)pyrrolidine.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine (B122466) ring, the tert-butoxycarbonyl (Boc) protecting group, and the o-tolyl substituent. The aromatic protons of the tolyl group would appear as a complex multiplet in the downfield region (typically δ 7.0-7.4 ppm). The methyl protons on the tolyl group would present as a singlet around δ 2.3 ppm. The protons on the pyrrolidine ring would exhibit complex multiplets in the aliphatic region (δ 1.5-4.0 ppm), with their exact chemical shifts and coupling patterns being indicative of their relative positions and stereochemistry. The nine protons of the tert-butyl group of the Boc protector would yield a characteristic sharp singlet at approximately δ 1.4-1.5 ppm. princeton.eduumich.edu Due to hindered rotation around the carbamate (B1207046) C-N bond, the presence of rotamers is common for N-Boc protected amines, which can lead to the doubling of some NMR signals. princeton.edu

¹³C NMR: The ¹³C NMR spectrum provides complementary information. It would confirm the presence of all carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28.5 ppm). princeton.edu The aromatic carbons of the tolyl ring would resonate in the δ 125-145 ppm region, while the pyrrolidine ring carbons would appear in the upfield region (δ 20-60 ppm). princeton.eduumich.edu

Expected ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Expected Chemical Shift (δ ppm) | Multiplicity | Integration |

| Aromatic H | 7.0 - 7.4 | Multiplet | 4H |

| Pyrrolidine H | 1.5 - 4.0 | Multiplet | 7H |

| Tolyl-CH₃ | ~2.3 | Singlet | 3H |

| Boc-(CH₃)₃ | 1.4 - 1.5 | Singlet | 9H |

| ¹³C NMR | Expected Chemical Shift (δ ppm) | ||

| C=O (Boc) | ~154 | ||

| Aromatic C | 125 - 145 | ||

| C(CH₃)₃ (Boc) | ~80 | ||

| Pyrrolidine C | 20 - 60 | ||

| C(CH₃)₃ (Boc) | ~28.5 | ||

| Tolyl-CH₃ | ~21 |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and can help confirm the elemental formula of the compound. For this compound (C₁₆H₂₃NO₂), the expected exact mass can be calculated. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z). rsc.org The ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the characteristic functional groups within the molecule. The spectrum of this compound would be expected to show strong absorption bands corresponding to the carbamate group, aromatic ring, and aliphatic C-H bonds. Key expected vibrational frequencies are detailed in the table below. nih.govambeed.com

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C-H (Aromatic) | 3100 - 3000 | Aromatic C-H stretch |

| C-H (Aliphatic) | 3000 - 2850 | Alkyl C-H stretch (pyrrolidine, Boc, tolyl-CH₃) |

| C=O (Carbamate) | ~1690 | Carbonyl stretch of the Boc group |

| C=C (Aromatic) | 1600, 1450 | Aromatic ring skeletal vibrations |

| C-N (Carbamate) | 1400 - 1350 | C-N stretch |

| C-O (Carbamate) | ~1160 | C-O stretch |

Chromatographic Methods for Purity and Stereoisomer Analysis (e.g., HPLC, Chiral HPLC, GC)

Chromatographic techniques are essential for assessing the purity of the synthesized compound and, crucially for chiral molecules, for determining the ratio of stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Both HPLC and GC are standard methods for determining the chemical purity of organic compounds. By developing a suitable method (i.e., selecting the appropriate column, mobile/gas phase, and temperature program), a single sharp peak in the chromatogram would indicate a high degree of purity for this compound. The presence of additional peaks would suggest impurities that could be quantified by their peak areas. rsc.org

Chiral High-Performance Liquid Chromatography (Chiral HPLC) Since this compound possesses a stereocenter at the C3 position of the pyrrolidine ring, it can exist as a pair of enantiomers. Chiral HPLC is the most common and reliable method for separating and quantifying these enantiomers. whiterose.ac.uk This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By analyzing a racemic sample, a method can be developed that shows two baseline-separated peaks of equal area. This calibrated method can then be used to determine the enantiomeric excess (ee) of an enantioenriched sample. nih.govacs.org The choice of chiral column (e.g., Chiralpak or Chiralcel series) and mobile phase (typically a mixture of hexane (B92381) and an alcohol like isopropanol) is critical for achieving good separation. whiterose.ac.ukharvard.edu

Typical Chiral HPLC Parameters for Pyrrolidine Derivatives

| Parameter | Typical Conditions |

| Column | Chiralpak IA, IB, IC, or AD-H |

| Mobile Phase | Hexane/Isopropanol (IPA) mixture (e.g., 90:10, 85:15) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 230 or 254 nm |

| Note: These are general conditions and require optimization for the specific compound. nih.govharvard.edu |

X-Ray Crystallography for Absolute Stereochemistry Determination

While chiral HPLC can determine the enantiomeric purity of a sample, it cannot assign the absolute configuration (i.e., distinguish the R from the S enantiomer) without a known standard. X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. nih.gov

This technique requires the formation of a high-quality single crystal of the compound. The diffraction pattern produced when the crystal is irradiated with X-rays allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice, including their absolute configuration. acs.org Although obtaining suitable crystals can be challenging, a successful crystal structure analysis provides unambiguous proof of the molecule's stereochemistry. researchgate.net While a specific crystal structure for this compound is not publicly available, this technique remains the gold standard for such determinations in synthetic research. nih.gov

Future Directions and Emerging Research Avenues for 1 Boc 3 O Tolyl Pyrrolidine Chemistry

Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is paramount for improving the synthesis of 1-Boc-3-(o-tolyl)pyrrolidine, with a strong emphasis on achieving higher efficiency and stereoselectivity. Current research efforts are geared towards moving beyond traditional methods to more sophisticated and sustainable catalytic approaches.

Furthermore, the stereoselective synthesis of densely substituted pyrrolidines is a key area of interest. acs.org Recent advancements in asymmetric catalysis, including the use of chiral N-tert-butanesulfinylazadienes in [3+2] cycloaddition reactions, offer a pathway to obtaining enantiomerically pure this compound derivatives. acs.org The exploration of novel chiral catalysts, including those based on earth-abundant and less toxic metals, will be a significant trend. The development of organocatalysts for the asymmetric synthesis of pyrrolidine-based structures also presents a metal-free alternative with potential for high enantioselectivity. mdpi.com

| Catalyst Type | Potential Advantages for this compound Synthesis | Key Research Focus |

| Advanced Palladium Catalysts | Higher yields, milder reaction conditions, improved selectivity. nih.govresearchgate.net | Ligand design, lower catalyst loading, broader substrate scope. |

| Chiral Metal Catalysts | Access to specific stereoisomers, high enantiomeric excess. acs.org | Use of earth-abundant metals, development of novel chiral ligands. |

| Organocatalysts | Metal-free synthesis, environmentally benign, high stereoselectivity. mdpi.com | Design of novel chiral scaffolds, application in asymmetric transformations. |

Flow Chemistry and Sustainable Synthesis Approaches

The adoption of flow chemistry represents a paradigm shift in the synthesis of fine chemicals, offering numerous advantages over traditional batch processing. angelinifinechemicals.comresearchgate.net For the synthesis of this compound, flow chemistry can lead to enhanced safety, improved reaction control, and easier scalability. The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor can lead to higher yields and purities. researchgate.net

Sustainable synthesis is another critical aspect that will shape the future of this compound chemistry. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. The development of biocatalytic methods, employing enzymes to carry out specific transformations with high selectivity, is a particularly promising avenue for sustainable synthesis.

| Approach | Benefits for this compound Synthesis | Future Research Directions |

| Continuous Flow Synthesis | Enhanced safety, precise reaction control, scalability. angelinifinechemicals.comresearchgate.net | Integrated multi-step synthesis, in-line reaction monitoring. |

| Sustainable Chemistry | Reduced environmental impact, use of renewable resources. | Biocatalysis, green solvents, energy-efficient processes. |

Integration with Machine Learning for Reaction Optimization

The intersection of artificial intelligence and chemistry is poised to revolutionize how chemical reactions are developed and optimized. nih.govbeilstein-journals.org Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to identify patterns and predict optimal reaction conditions, significantly accelerating the research and development process. preprints.org

For the synthesis of this compound, ML can be employed to optimize various parameters, including catalyst choice, solvent, temperature, and reaction time, to maximize yield and selectivity. beilstein-journals.org Retrosynthesis prediction models, powered by machine learning, can also suggest novel and more efficient synthetic routes to the target molecule and its derivatives. nih.govchemrxiv.org This data-driven approach can help chemists navigate the complex, multi-dimensional space of reaction variables more effectively than traditional one-variable-at-a-time optimization.

The future will see a closer integration of automated synthesis platforms with machine learning algorithms. These self-optimizing systems will be able to design, execute, and analyze experiments in a closed loop, leading to the rapid discovery of optimal synthetic protocols for this compound and other valuable compounds.

| Machine Learning Application | Impact on this compound Chemistry | Emerging Trends |

| Reaction Optimization | Faster identification of optimal conditions, improved yields. beilstein-journals.org | Integration with automated synthesis platforms, closed-loop optimization. |

| Retrosynthesis Prediction | Discovery of novel and more efficient synthetic routes. nih.govchemrxiv.org | Development of more accurate and generalizable prediction models. |

| Predictive Modeling | In-silico prediction of reaction outcomes and properties. nih.gov | Modeling of complex reaction mechanisms and catalyst behavior. |

Exploration of Underexplored Reaction Pathways for Derivatization

While the synthesis of the core this compound structure is crucial, its value as a building block lies in the ability to further functionalize it. Future research will undoubtedly focus on exploring novel and underexplored reaction pathways to create a diverse library of derivatives with unique properties.

The development of iridium-catalyzed reductive azomethine ylide generation from amides and lactams opens up new possibilities for creating complex pyrrolidine (B122466) structures. acs.org Applying such methodologies to derivatives of this compound could lead to the synthesis of novel polycyclic amine products. Another area of interest is the successive reductive amination of diketones via transfer hydrogenation to construct N-aryl-substituted pyrrolidines, which could be adapted for the synthesis of analogs of this compound. nih.gov

Furthermore, the diastereoselective synthesis of pyrrolidines through three-component reactions catalyzed by Lewis acids like Yb(OTf)3 offers a versatile approach to introduce multiple substituents with high stereocontrol. acs.org The application of such multi-component reactions to the this compound scaffold could rapidly generate a wide range of structurally complex and diverse molecules for biological screening and materials science applications. The stereoselective construction of densely functionalized pyrrolidines through [3+2] annulation reactions also presents a powerful tool for derivatization. researchgate.net

| Derivatization Strategy | Potential for this compound | Research Focus |

| Iridium-Catalyzed Cycloadditions | Access to complex polycyclic derivatives. acs.org | Exploration of substrate scope and reaction conditions. |

| Reductive Amination of Diketones | Synthesis of novel N-aryl pyrrolidine analogs. nih.gov | Adaptation of the methodology to the tolyl-pyrrolidine core. |

| Multi-component Reactions | Rapid generation of diverse and complex derivatives. acs.org | Stereoselective control and expansion of the component scope. |

| [3+2] Annulation Reactions | Creation of densely functionalized pyrrolidines. researchgate.net | Asymmetric variants and application to complex targets. |

Q & A

Basic: What are the key synthetic strategies for preparing 1-Boc-3-(o-tolyl)pyrrolidine?

Answer:

The synthesis typically involves three stages:

Protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to form 1-Boc-pyrrolidine .

Introduction of the o-tolyl group via coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution, depending on the precursor’s reactivity. Structural analogs with aryl groups (e.g., 4-bromo-2-methylphenyl) highlight the use of halogenated intermediates for regioselective coupling .

Purification via column chromatography or recrystallization to achieve >95% purity, critical for downstream applications .

Challenges include avoiding Boc deprotection during coupling and ensuring stereochemical integrity if chiral centers are present.

Basic: How does the Boc group influence the stability and reactivity of this compound?

Answer:

The tert-butoxycarbonyl (Boc) group:

- Enhances stability : Protects the amine from oxidation and unwanted nucleophilic reactions during synthesis .

- Facilitates purification : Increases hydrophobicity, improving separation via chromatography .

- Modulates reactivity : The electron-withdrawing nature of the Boc group can influence the electronic environment of the pyrrolidine ring, affecting downstream reactions (e.g., alkylation or acylation) .